molecular formula C16H18N2O6S B2552384 1-(2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1798034-34-0

1-(2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2552384
CAS No.: 1798034-34-0
M. Wt: 366.39
InChI Key: GGBDLTCEJOTXCZ-UHFFFAOYSA-N
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Description

The compound 1-(2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic molecule of significant interest in medicinal chemistry research, designed by integrating two privileged pharmacophores: an azetidine ring and a pyrrolidine-2,5-dione (succinimide) core. The azetidin-2-one (β-lactam) scaffold is a historically important structure in antibiotic development, and its spiro- and other derivatives continue to be investigated for a wide range of biological activities beyond antimicrobial action, including antimalarial and anticancer properties . The 4-methoxyphenylsulfonyl group is a common structural motif known to influence a compound's physicochemical properties and its ability to interact with biological targets, potentially contributing to kinase inhibition or other enzymatic modulation . The pyrrolidine-2,5-dione moiety is a key feature in several bioactive molecules and approved therapeutics. For instance, drugs like ethosuximide, which contains this core, are known to modulate T-type voltage-sensitive calcium channels in the central nervous system . The integration of this succinimide unit into novel chemical architectures provides a versatile platform for researchers to develop and study new chemical entities, probe biological pathways, and investigate structure-activity relationships (SAR) . This compound is a valuable tool for research use only, aimed at advancing the discovery of new therapeutic agents.

Properties

IUPAC Name

1-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-24-11-2-4-12(5-3-11)25(22,23)13-8-17(9-13)16(21)10-18-14(19)6-7-15(18)20/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBDLTCEJOTXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique structural arrangement that includes an azetidine ring, a pyrrolidine moiety, and a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O6S, with a molecular weight of approximately 419.45 g/mol. The presence of functional groups such as methoxy and sulfonyl enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of transpeptidase enzymes, disrupting bacterial cell wall synthesis. This mechanism is similar to that observed in other sulfonamide derivatives, which are known for their antibacterial properties.
  • Induction of Apoptosis : In studies involving cancer cell lines, the compound has shown potential to induce apoptosis through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2. This mechanism contributes to its anticancer activity .

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values : Some derivatives have demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Target Bacteria : Various strains including Gram-positive and Gram-negative bacteria.
  • Mechanism : The inhibition of bacterial growth is linked to the disruption of cell wall synthesis via transpeptidase inhibition .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on MCF-7 and HepG2 cells.
    • Findings : Induced cell cycle arrest at S and G2/M phases; increased apoptotic markers.
    • : The compound has significant potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .
  • Study on Antibacterial Efficacy :
    • Objective : Assess the antibacterial activity against selected bacterial strains.
    • Findings : Demonstrated effective inhibition of bacterial growth with a mechanism involving transpeptidase inhibition.
    • : Highlights the potential use of this compound in treating bacterial infections .

Data Table

The following table summarizes key findings from studies on the biological activity of related compounds:

Compound NameTarget Cell LineIC50 Value (µg/mL)Mechanism of Action
Compound AMCF-70.28Apoptosis induction
Compound BHepG29.6Cell cycle arrest
Compound CVarious BacteriaVariesTranspeptidase inhibition

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit notable antimicrobial properties. The sulfonyl group may enhance the interaction with bacterial cell walls, making these compounds potential candidates for treating bacterial infections.
  • Anticancer Potential : Research has suggested that compounds with similar structural motifs can inhibit cancer cell proliferation. The azetidine and pyrrolidine rings may interact with specific biological targets involved in cancer pathways, warranting further investigation into their efficacy as anticancer agents .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This could make them suitable for developing treatments for neurodegenerative diseases .

Synthesis and Optimization

The synthesis of 1-(2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step reactions that require careful optimization to improve yield and purity. Key steps include:

  • Formation of the azetidine ring via cyclization reactions.
  • Introduction of the sulfonyl group through electrophilic substitution.
  • Final modifications to introduce the pyrrolidine moiety and optimize biological activity.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of related compounds against various pathogens, revealing minimum inhibitory concentrations (MICs) that indicate potential as therapeutic agents against resistant strains .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability, suggesting mechanisms involving apoptosis or cell cycle arrest .
  • Neuroprotective Assays : Compounds were tested in models of oxidative stress, showing reduced neuronal damage and improved survival rates compared to controls, indicating their potential utility in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Position 1 of Pyrrolidine-2,5-dione

The position-1 substituent significantly impacts physicochemical and biological properties. Relevant analogs include:

Compound Name Substituent at Position 1 Molecular Weight Key Properties Reference
Target Compound 2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl ~393.42 (calculated) N/A N/A
1-(4-Fluorophenyl)pyrrolidine-2,5-dione 4-Fluorophenyl 195.16 Unspecified activity; fluorophenyl enhances metabolic stability
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione 2-(2-Chlorophenyl)-2-oxoethyl 251.67 Structural similarity; chlorophenyl may increase lipophilicity
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 4-Methoxyphenyl 288.34 Piperidine substitution at position-3; logP = 1.08

Key Observations :

  • Aryl Groups : The 4-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., 4-fluorophenyl or chlorophenyl) .
  • Heterocyclic Linkers : The azetidine-sulfonyl group in the target compound introduces rigidity and polar character compared to simpler alkyl or aryl substituents.

Sulfur-Containing Substituents

Sulfur-based groups (sulfonyl, sulfanyl) influence reactivity and bioactivity:

Compound Name Sulfur Group Molecular Weight Activity Reference
Target Compound Sulfonyl ~393.42 N/A N/A
3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Sulfanyl 313.38 Safety data available (GHS-compliant)
1-((4-Methoxyphenyl)thio)pyrrolidine-2,5-dione Thioether ~265.32 Used in thioester synthesis

Key Observations :

  • Sulfonyl vs.
  • Synthetic Utility: Thioether derivatives (e.g., ) are intermediates in organocatalytic reactions, while sulfonyl derivatives may exhibit higher stability .

Pharmacological Activity of Pyrrolidine-2,5-dione Derivatives

Anticonvulsant Activity
  • 1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione : Exhibits potent anticonvulsant activity (ED50 = 30 mg/kg in scPTZ test). Substituents at position-3 (e.g., cyclohexyl) enhance activity .
  • 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione : Inhibits brain GABA-transaminase (IC50 = 5.2 mM), comparable to vigabatrin .

Comparison : The target compound’s position-1 substituent may redirect activity toward different biological targets compared to position-3-substituted anticonvulsants.

Antibacterial Activity
  • 1-Phenyl-3-triazolylsulfanyl-pyrrolidine-2,5-dione Derivatives : Antibacterial potency follows 4-H > 4-Cl > 4-Br substitution patterns. Electron-withdrawing groups reduce activity .

Implication : The 4-methoxyphenyl group in the target compound (electron-donating) may favor antibacterial efficacy, though this requires validation.

Physicochemical Properties

Compound Name logP Polar Surface Area (Ų) Molecular Weight Reference
Target Compound ~1.5 (estimated) ~70 (estimated) ~393.42 N/A
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 1.08 39.53 288.34
3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione N/A N/A 313.38

Key Observations :

  • The target compound’s higher molecular weight and polar sulfonyl group may reduce blood-brain barrier penetration compared to smaller analogs .
  • logP values suggest moderate lipophilicity, balancing solubility and membrane permeability.

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